Neohesperidin

Catalog No.
S536975
CAS No.
13241-33-3
M.F
C28H34O15
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neohesperidin

CAS Number

13241-33-3

Product Name

Neohesperidin

IUPAC Name

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1

InChI Key

ARGKVCXINMKCAZ-VJROLDEYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Neohesperidin; Hesperetin 7-Neohesperidoside; NSC 31048;

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound Neohesperidin is 610.1898 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neohesperidin (NHP)

Neohesperidin is a flavonoid compound predominantly found in citrus fruits, particularly in the peel and pulp of bitter oranges (Citrus aurantium). It is known for its unique structure, which consists of a glycoside formed from the flavanone hesperidin. Neohesperidin exhibits a variety of biological activities, including antioxidant properties and potential health benefits, making it a subject of interest in both food and pharmaceutical industries. Its chemical formula is C28H32O15, and it has a molecular weight of 624.55 g/mol.

Typical for flavonoids:

  • Hydrogenation: Neohesperidin can be hydrogenated to produce neohesperidin dihydrochalcone, an artificial sweetener that masks bitter flavors. This reaction typically involves the use of catalysts such as potassium hydroxide and hydrogen gas under controlled conditions .
  • Esterification: Neohesperidin reacts with oxoacids and carboxylic acids to form esters. This reaction is often facilitated by acid catalysts or enzymes, such as lipases, which can enhance the yield of the esterification process .
  • Oxidation: Alcohol groups within neohesperidin can be oxidized to form aldehydes or ketones, depending on the reagents used .

Neohesperidin exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to possess significant antioxidant capabilities, which help in combating oxidative stress and may reduce the risk of chronic diseases .
  • Anti-inflammatory Effects: Neohesperidin has demonstrated potential in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
  • Sweetness Masking: As mentioned earlier, neohesperidin dihydrochalcone is effective in masking bitter tastes in food products, enhancing palatability without adding calories .

The synthesis of neohesperidin and its derivatives can be achieved through several methods:

  • Extraction from Citrus Fruits: Neohesperidin is primarily extracted from bitter oranges using methods like solvent extraction or supercritical fluid extraction.
  • Hydrogenation: The conversion of neohesperidin to neohesperidin dihydrochalcone involves hydrogenation using catalysts such as palladium or platinum under high pressure .
  • Reduction Reactions: Sodium borohydride can be used to reduce neohesperidin to its dihydrochalcone form in methanol or ethanol as solvents under controlled temperatures .

Neohesperidin has various applications across different fields:

  • Food Industry: It is widely used as a natural sweetener and flavor enhancer due to its ability to mask bitterness. It is approved as a food additive in several regions, including the European Union (E-959) and by the FDA in the United States .
  • Pharmaceuticals: Neohesperidin is utilized as an excipient in drug formulations to improve taste and stability. Its antioxidant properties also make it a candidate for health supplements .
  • Cosmetics: Due to its antioxidant properties, neohesperidin is incorporated into cosmetic products aimed at reducing skin aging and improving skin health.

Research on neohesperidin's interactions with other compounds has revealed several interesting findings:

  • Synergistic Effects with Other Sweeteners: Neohesperidin enhances the sweetness profile when combined with other artificial sweeteners like aspartame and saccharin, allowing for lower concentrations to achieve desired sweetness levels .
  • Metabolic Interactions: Studies have shown that neohesperidin can influence metabolic pathways related to glucose metabolism, potentially offering benefits for managing blood sugar levels .

Several compounds exhibit similarities to neohesperidin but differ in structure and biological activity:

CompoundStructure TypeKey Characteristics
HesperidinFlavonoid glycosidePrecursor to neohesperidin; exhibits anti-inflammatory effects.
NobiletinFlavonoidKnown for neuroprotective effects; more potent antioxidant than neohesperidin.
QuercetinFlavonoidStrong antioxidant; involved in various health benefits including anti-cancer properties.
RutinFlavonoid glycosideUsed for its anti-inflammatory and antioxidant properties; similar sweetness masking ability.

Neohesperidin stands out due to its unique ability to mask bitterness effectively while providing a sweet taste profile that is stable under heat and acidic conditions, unlike many other sweeteners which may degrade or lose effectiveness under similar circumstances .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

610.18977037 g/mol

Monoisotopic Mass

610.18977037 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Melting Point

244 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OA5C88H3L0

Other CAS

13241-33-3

Wikipedia

Neohesperidin

Dates

Modify: 2023-08-15
1: Du L, Jiang Z, Xu L, Zhou N, Shen J, Dong Z, Shen L, Wang H, Luo X. Microfluidic reactor for lipase-catalyzed regioselective synthesis of neohesperidin ester derivatives and their antimicrobial activity research. Carbohydr Res. 2018 Jan 2;455:32-38. doi: 10.1016/j.carres.2017.11.008. Epub 2017 Nov 21. PubMed PMID: 29161612.
2: Wu H, Liu Y, Chen X, Zhu D, Ma J, Yan Y, Si M, Li X, Sun C, Yang B, He Q, Chen K. Neohesperidin Exerts Lipid-Regulating Effects in vitro and in vivo via Fibroblast Growth Factor 21 and AMP-Activated Protein Kinase/Sirtuin Type 1/Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1α Signaling Axis. Pharmacology. 2017;100(3-4):115-126. doi: 10.1159/000452492. Epub 2017 May 30. PubMed PMID: 28554169.
3: Tan Z, Cheng J, Liu Q, Zhou L, Kenny J, Wang T, Lin X, Yuan J, Quinn JMW, Tickner J, Hong G, Qin A, Zhao J, Xu J. Neohesperidin suppresses osteoclast differentiation, bone resorption and ovariectomised-induced osteoporosis in mice. Mol Cell Endocrinol. 2017 Jan 5;439:369-378. doi: 10.1016/j.mce.2016.09.026. Epub 2016 Sep 21. PubMed PMID: 27664516.
4: Xia X, Fu J, Song X, Shi Q, Su C, Song E, Song Y. Neohesperidin dihydrochalcone down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts. Free Radic Biol Med. 2015 Dec;89:522-32. doi: 10.1016/j.freeradbiomed.2015.08.023. Epub 2015 Oct 8. PubMed PMID: 26453923.
5: Shi Q, Song X, Fu J, Su C, Xia X, Song E, Song Y. Artificial sweetener neohesperidin dihydrochalcone showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice. Int Immunopharmacol. 2015 Dec;29(2):722-729. doi: 10.1016/j.intimp.2015.09.003. Epub 2015 Sep 9. PubMed PMID: 26362205.
6: Su C, Xia X, Shi Q, Song X, Fu J, Xiao C, Chen H, Lu B, Sun Z, Wu S, Yang S, Li X, Ye X, Song E, Song Y. Neohesperidin Dihydrochalcone versus CCl₄-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. J Agric Food Chem. 2015 Jun 10;63(22):5468-75. doi: 10.1021/acs.jafc.5b01750. Epub 2015 May 28. PubMed PMID: 25978654.
7: Ho SL, Poon CY, Lin C, Yan T, Kwong DW, Yung KK, Wong MS, Bian Z, Li HW. Inhibition of β-amyloid Aggregation By Albiflorin, Aloeemodin And Neohesperidin And Their Neuroprotective Effect On Primary Hippocampal Cells Against β-amyloid Induced Toxicity. Curr Alzheimer Res. 2015;12(5):424-33. PubMed PMID: 25938872.
8: Kashani-Amin E, Ebrahim-Habibi A, Larijani B, Moosavi-Movahedi AA. Effect of neohesperidin dihydrochalcone on the activity and stability of alpha-amylase: a comparative study on bacterial, fungal, and mammalian enzymes. J Mol Recognit. 2015 Oct;28(10):605-13. doi: 10.1002/jmr.2473. Epub 2015 Mar 25. PubMed PMID: 25808616.
9: Jia S, Hu Y, Zhang W, Zhao X, Chen Y, Sun C, Li X, Chen K. Hypoglycemic and hypolipidemic effects of neohesperidin derived from Citrus aurantium L. in diabetic KK-A(y) mice. Food Funct. 2015 Mar;6(3):878-86. doi: 10.1039/c4fo00993b. PubMed PMID: 25620042.
10: Gong N, Zhang B, Yang D, Gao Z, Du G, Lu Y. Development of new reference material neohesperidin for quality control of dietary supplements. J Sci Food Agric. 2015 Jul;95(9):1885-91. doi: 10.1002/jsfa.6893. Epub 2014 Oct 6. PubMed PMID: 25170574.
11: Hamdan DI, Mahmoud MF, Wink M, El-Shazly AM. Effect of hesperidin and neohesperidin from bittersweet orange (Citrus aurantium var. bigaradia) peel on indomethacin-induced peptic ulcers in rats. Environ Toxicol Pharmacol. 2014 May;37(3):907-15. doi: 10.1016/j.etap.2014.03.006. Epub 2014 Mar 15. PubMed PMID: 24691249.
12: Hu L, Li L, Xu D, Xia X, Pi R, Xu D, Wang W, Du H, Song E, Song Y. Protective effects of neohesperidin dihydrochalcone against carbon tetrachloride-induced oxidative damage in vivo and in vitro. Chem Biol Interact. 2014 Apr 25;213:51-9. doi: 10.1016/j.cbi.2014.02.003. Epub 2014 Feb 14. PubMed PMID: 24530446.
13: Wang X, Pan Y, Jianshe M, Shi S, Zheng X, Xiang Z. Application of a liquid chromatography-tandem mass spectrometry method to the pharmacokinetics, bioavailability and tissue distribution of neohesperidin dihydrochalcone in rats. Xenobiotica. 2014 Jun;44(6):555-61. doi: 10.3109/00498254.2013.861950. Epub 2013 Nov 25. PubMed PMID: 24274324.
14: Wang JJ, Cui P. Neohesperidin attenuates cerebral ischemia-reperfusion injury via inhibiting the apoptotic pathway and activating the Akt/Nrf2/HO-1 pathway. J Asian Nat Prod Res. 2013 Sep;15(9):1023-37. doi: 10.1080/10286020.2013.827176. Epub 2013 Aug 16. PubMed PMID: 23952707.
15: Kashani-Amin E, Larijani B, Ebrahim-Habibi A. Neohesperidin dihydrochalcone: presentation of a small molecule activator of mammalian alpha-amylase as an allosteric effector. FEBS Lett. 2013 Mar 18;587(6):652-8. doi: 10.1016/j.febslet.2013.01.022. Epub 2013 Feb 1. PubMed PMID: 23376024.
16: Xu F, Zang J, Chen D, Zhang T, Zhan H, Lu M, Zhuge H. Neohesperidin induces cellular apoptosis in human breast adenocarcinoma MDA-MB-231 cells via activating the Bcl-2/Bax-mediated signaling pathway. Nat Prod Commun. 2012 Nov;7(11):1475-8. PubMed PMID: 23285810.
17: Zhang J, Sun C, Yan Y, Chen Q, Luo F, Zhu X, Li X, Chen K. Purification of naringin and neohesperidin from Huyou (Citrus changshanensis) fruit and their effects on glucose consumption in human HepG2 cells. Food Chem. 2012 Dec 1;135(3):1471-8. doi: 10.1016/j.foodchem.2012.06.004. Epub 2012 Jun 13. PubMed PMID: 22953882.
18: Zhang J, Zhu X, Luo F, Sun C, Huang J, Li X, Chen K. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography. J Sep Sci. 2012 Jan;35(1):128-36. doi: 10.1002/jssc.201100695. Epub 2011 Nov 21. PubMed PMID: 22102373.
19: Tong L, Zhou D, Gao J, Zhu Y, Sun H, Bi K. Simultaneous determination of naringin, hesperidin, neohesperidin, naringenin and hesperetin of Fractus aurantii extract in rat plasma by liquid chromatography tandem mass spectrometry. J Pharm Biomed Anal. 2012 Jan 25;58:58-64. doi: 10.1016/j.jpba.2011.05.001. Epub 2011 May 11. PubMed PMID: 22018980.
20: Lee JH, Lee SH, Kim YS, Jeong CS. Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytother Res. 2009 Dec;23(12):1748-53. doi: 10.1002/ptr.2840. PubMed PMID: 19367677.

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